(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone
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Overview
Description
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H10BrClFNO2 and a molecular weight of 322.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a morpholino group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone typically involves the reaction of 3-bromo-6-chloro-2-fluoroaniline with morpholine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chloro-6-fluorophenyl)(morpholino)methanone: Similar in structure but with different positional isomers of the halogen atoms.
(3-Bromo-6-chloro-2-fluorophenyl)(piperidino)methanone: Similar structure with a piperidino group instead of a morpholino group.
Uniqueness
(3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone is unique due to the specific arrangement of halogen atoms and the presence of the morpholino group, which can influence its reactivity and interactions with biological targets . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNO2/c12-7-1-2-8(13)9(10(7)14)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAPQXXUWCXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.56 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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